molecular formula C7H7N3O B1384393 6-Amino-4-hydroxy-1H-indazole CAS No. 885518-71-8

6-Amino-4-hydroxy-1H-indazole

Cat. No.: B1384393
CAS No.: 885518-71-8
M. Wt: 149.15 g/mol
InChI Key: JJNJRGFVSGGLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-4-hydroxy-1H-indazole is a high-purity chemical reagent designed for advanced research and development applications. As a multi-functionalized indazole derivative, it serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. Indazole-based compounds are of significant interest in drug discovery due to their wide range of pharmacological activities, which include serving as kinase inhibitors, antimicrobial agents, and treatments for neurological disorders . The indazole core is a known bioisostere for other heterocycles like indole, and its derivatives are found in several FDA-approved drugs and clinical trial candidates . The presence of both amino and hydroxy functional groups on the 1H-indazole scaffold provides distinct reactivity for further chemical modification, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this compound in the synthesis of novel molecules targeting various disease pathways. It is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Disclaimer: The specific properties, applications, and safety data for this compound are not fully available in the current search results. The information provided is based on the general profile of indazole derivatives. It is strongly recommended to consult specialized chemical literature and conduct thorough safety assessments before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNJRGFVSGGLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646151
Record name 6-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-71-8
Record name 6-Amino-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of 6-Amino-4-hydroxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous clinically approved therapeutics.[1] This guide focuses on a specific, yet underexplored, class of derivatives: those bearing a 6-amino and a 4-hydroxy substitution pattern. This unique combination of functional groups presents a compelling opportunity for the development of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases. We will provide a comprehensive overview of a proposed synthetic strategy, delve into the anticipated biological activities based on robust structure-activity relationship (SAR) data from related compounds, and furnish detailed, field-proven experimental protocols for the evaluation of these promising molecules.

The Strategic Importance of the 6-Amino-4-hydroxy-1H-indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a versatile pharmacophore. Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and potent anticancer properties.[2][3] The strategic placement of substituents on the indazole ring is paramount in dictating the specific biological targets and overall efficacy of the resulting compounds.

The 6-amino group has been extensively incorporated into indazole-based kinase inhibitors, where it often serves as a key hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of various kinases.[4] This interaction is crucial for potent and selective inhibition. Concurrently, the 4-position of the indazole ring has been identified as a critical region for modulating kinase selectivity and overall compound properties.[5] The introduction of a hydroxyl group at this position is hypothesized to provide an additional hydrogen bonding interaction, potentially enhancing binding affinity and influencing the kinase selectivity profile. This dual-functionalization strategy forms the foundation of the therapeutic potential of this compound derivatives.

Synthetic Strategy: A Pathway to the Core Scaffold

Proposed Synthetic Route

The proposed synthetic pathway commences with 2,3-difluorobenzoic acid and proceeds through a series of transformations to yield the desired this compound.

Synthetic_Pathway A 2,3-Difluorobenzoic Acid B 6-Bromo-2,3-difluorobenzoic Acid A->B Bromination C 6-Bromo-2,3-difluoroaniline B->C Curtius Rearrangement D 6-Bromo-4-fluoro-1H-indazole C->D Diazotization & Cyclization E 6-Bromo-4-hydroxy-1H-indazole D->E Nucleophilic Hydroxylation F This compound E->F Buchwald-Hartwig Amination

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines the key steps for the synthesis of this compound.

Step 1: Bromination of 2,3-Difluorobenzoic Acid

  • To a solution of 2,3-difluorobenzoic acid (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-2,3-difluorobenzoic acid.

Step 2: Curtius Rearrangement to 6-Bromo-2,3-difluoroaniline

  • Activate the carboxylic acid of 6-bromo-2,3-difluorobenzoic acid (1.0 eq) using a reagent such as diphenylphosphoryl azide (DPPA) (1.1 eq) in the presence of a base like triethylamine (1.2 eq) in an inert solvent (e.g., toluene).

  • Heat the reaction mixture to reflux for 2-4 hours to facilitate the rearrangement to the isocyanate.

  • Add tert-butanol to the reaction mixture and continue refluxing for an additional 2 hours to form the Boc-protected amine.

  • Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 6-bromo-2,3-difluoroaniline.

Step 3: Diazotization and Cyclization to 6-Bromo-4-fluoro-1H-indazole

  • Dissolve 6-bromo-2,3-difluoroaniline (1.0 eq) in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • To effect cyclization, a reducing agent such as stannous chloride or sodium sulfite is typically used. Add a solution of the reducing agent to the diazonium salt solution and allow the reaction to proceed, which may require gentle warming.

  • Neutralize the reaction mixture and extract the product with an organic solvent. Purify by column chromatography to obtain 6-bromo-4-fluoro-1H-indazole.

Step 4: Nucleophilic Hydroxylation to 6-Bromo-4-hydroxy-1H-indazole

  • Dissolve 6-bromo-4-fluoro-1H-indazole (1.0 eq) in a suitable high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add a source of hydroxide, such as sodium hydroxide or potassium hydroxide (excess), to the solution.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, acidify with a dilute acid, and extract the product with an organic solvent. Purify by recrystallization or column chromatography.

Step 5: Buchwald-Hartwig Amination to this compound

  • In a reaction vessel, combine 6-bromo-4-hydroxy-1H-indazole (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Add an amine source, such as benzophenone imine, followed by the addition of a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon) at reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, filter through celite, and concentrate.

  • Hydrolyze the resulting imine with an aqueous acid to yield the final product, this compound. Purify by column chromatography.

Anticipated Biological Activities and Key Molecular Targets

The unique structural features of this compound derivatives suggest a strong potential for potent biological activity, primarily as kinase inhibitors with applications in anticancer therapy, and potentially as anti-inflammatory agents.

Kinase Inhibition: A Primary Therapeutic Avenue

The indazole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[6] The 6-amino group is expected to form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The 4-hydroxy group can potentially form an additional hydrogen bond with residues in the solvent-exposed region or the ribose pocket of the ATP binding site, which could enhance potency and confer selectivity.

Potential Kinase Targets:

  • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication, PLK4 is overexpressed in various cancers. Indazole-based compounds have shown potent PLK4 inhibitory activity.[7]

  • PI3K/AKT/mTOR Pathway Kinases: This signaling pathway is frequently dysregulated in cancer. 3-amino-1H-indazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[4]

  • Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, FLT3): Many clinically approved indazole-based drugs target these kinases, which are crucial for tumor angiogenesis and proliferation.[2]

Kinase_Inhibition Indazole 6-Amino-4-hydroxy- 1H-indazole Derivative Kinase Kinase ATP Binding Site Indazole->Kinase Binds Hinge Hinge Region Indazole->Hinge H-bond (6-amino) Ribose Ribose Pocket Indazole->Ribose H-bond (4-hydroxy) Kinase->Hinge Kinase->Ribose Inhibition Inhibition of Kinase Activity Kinase->Inhibition Downstream Blockade of Downstream Signaling Inhibition->Downstream Anticancer Anticancer Effects (Apoptosis, Anti-proliferation) Downstream->Anticancer

Caption: Mechanism of kinase inhibition by this compound derivatives.

Anti-inflammatory Potential

Indazole derivatives have also been reported to possess anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Potential Anti-inflammatory Mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some heterocyclic compounds exhibit anti-inflammatory effects by inhibiting COX-1 and/or COX-2.[8]

  • Modulation of Inflammatory Cytokine Production: Indazole derivatives may suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Evaluation: Protocols for Assessing Biological Activity

To rigorously assess the biological activity of newly synthesized this compound derivatives, a series of well-defined in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for determining the in vitro potency of a compound against a specific kinase.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in the reaction buffer.

    • Prepare serial dilutions of the test compound in the reaction buffer.

  • Reaction Setup:

    • In a 384-well plate, add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the serially diluted test compound or vehicle control to the wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell-Based Proliferation Assay

This assay determines the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Anti-inflammatory Assay

This protocol assesses the potential of the compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Protocol: Griess Assay for Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture and Stimulation:

    • Culture RAW 264.7 macrophages in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Preparation:

    • Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent to each supernatant sample.

  • Absorbance Measurement:

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of NO inhibition.

Data Presentation and Interpretation

The biological data generated from these assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Illustrative Kinase Inhibition Data for a Hypothetical this compound Derivative (Compound X)

Kinase TargetIC50 (nM)
PLK45.2
PI3Kα150.8
AKT1250.3
mTOR89.1
VEGFR225.6
PDGFRβ45.2
FLT312.7

Note: The data presented in this table is illustrative and serves as an example of how to present kinase inhibition results. Actual values will need to be determined experimentally.

Table 2: Illustrative Antiproliferative Activity of Compound X against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer0.8
HCT116Colon Cancer1.2
A549Lung Cancer2.5
HeLaCervical Cancer1.5

Note: The data presented in this table is illustrative. Experimental determination is required.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The proposed synthetic route provides a viable strategy for accessing these compounds, and the outlined biological evaluation protocols offer a robust framework for characterizing their activity. Future research should focus on the synthesis and screening of a library of derivatives to establish a comprehensive structure-activity relationship. Further optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for advancing these promising molecules towards clinical development.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). [Source 1]
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. [Source 2]
  • 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. (2023). PubMed. [Source 3]
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). PMC - PubMed Central. [Source 4]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC - NIH. [Source 5]
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). [Source 6]
  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. (2018). MDPI. [Source 7]
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC - PubMed Central. [Source 8]
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. [Source 17]
  • Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. (n.d.). [Source 10]
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.).
  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole. (n.d.).
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. (2025).
  • Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors. (2021). PubMed. [Source 14]
  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2025).
  • Design, synthesis and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances (RSC Publishing). [Source 16]
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. [Source 18]
  • Hydroxylation. (n.d.).
  • Design and Synthesis of Aza-/Oxa Heterocycle-Based Conjugates as Novel Anti-Inflammatory Agents Targeting Cyclooxygenase-2. (2018). ACS Omega. [Source 20]
  • Synthesis of 1H‐indazole derivatives. (n.d.).
  • Aromatic C–H hydroxylation reactions catalysed by nickel(ii) complexes of monoanionic ligands. (n.d.). RSC Publishing. [Source 22]
  • Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole. (n.d.). Benchchem. [Source 23]
  • Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). PMC - NIH. [Source 24]
  • Structures of kinase inhibitors containing an indazole moiety. (n.d.).
  • Anaerobic Hydroxylation of C–H Bonds Enabled by Photoexcited Nitroarenes with Joshua Paolillo. (2023). YouTube. [Source 26]
  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. (n.d.). MDPI. [Source 27]
  • 6-Hydroxy Picolinohydrazides Promoted Cu(I)
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (n.d.). PMC - NIH. [Source 29]

Sources

In Silico Modeling of 6-Amino-4-hydroxy-1H-indazole Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds.[1] Its versatile binding capabilities and favorable physicochemical properties have established it as a privileged structure in drug discovery. This technical guide provides a comprehensive, in-depth walkthrough of the in silico modeling of 6-Amino-4-hydroxy-1H-indazole, a representative indazole derivative, binding to a protein target. Authored from the perspective of a seasoned application scientist, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world workflow of computational drug design. We will delve into the critical steps of target selection, ligand and protein preparation, molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADME/Tox prediction, all while emphasizing the scientific rationale behind each methodological choice. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.

Introduction: The Significance of the Indazole Scaffold and In Silico Modeling

Indazole-containing derivatives are a prominent class of heterocyclic compounds with a wide spectrum of biological activities, including anti-inflammatory, antitumor, and antiviral properties.[2] Their success in drug discovery can be attributed to their ability to form key interactions with various biological targets, often acting as hinge-binding motifs in kinases or coordinating with metal ions in metalloenzymes.[1][3] The specific compound of interest in this guide, this compound, while not extensively characterized in public literature, possesses key functional groups—an amino group and a hydroxyl group—that suggest a high potential for forming specific hydrogen bond interactions within a protein binding pocket.

In the contemporary drug discovery landscape, in silico modeling has become an indispensable tool for accelerating the identification and optimization of lead compounds.[4] By simulating the interactions between a small molecule and its biological target at an atomic level, we can gain profound insights into the determinants of binding affinity and selectivity. This computational approach allows for the rapid screening of virtual libraries, the prioritization of compounds for synthesis and biological testing, and the rational design of molecules with improved potency and pharmacokinetic properties.[5]

This guide will utilize a practical, case-study-based approach to elucidate the core principles and workflows of in silico modeling. While the specific biological target of this compound is not definitively established in the public domain, the prevalence of indazole derivatives as kinase inhibitors makes this protein family a highly plausible and relevant choice for our investigation.[6] Therefore, we will use Aurora Kinase A , a well-characterized serine/threonine kinase and an important oncology target, as our model system. We will leverage the publicly available crystal structure of Aurora Kinase A in complex with a benzoimidazole-indazole inhibitor (PDB ID: 3W18) to guide our modeling efforts.[7]

The In Silico Modeling Workflow: A Step-by-Step Guide

The in silico modeling workflow is a multi-step process that requires careful execution and validation at each stage to ensure the reliability of the generated results. The following sections will detail each step of the process, providing both the theoretical underpinnings and practical, step-by-step protocols.

In_Silico_Workflow Target_Selection Target Selection & Validation Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Pharmacophore Pharmacophore Modeling Docking->Pharmacophore Analysis Analysis & Interpretation MD_Simulation->Analysis Pharmacophore->Analysis ADME_Tox ADME/Tox Prediction ADME_Tox->Analysis

Figure 1: A high-level overview of the in silico modeling workflow.
Target Selection and Validation: Focusing on Aurora Kinase A

The selection of a relevant and high-quality protein target is the foundational step of any in silico modeling study. Given the prevalence of indazole derivatives as kinase inhibitors, Aurora Kinase A presents an excellent case study.[6]

Causality: The choice of Aurora Kinase A is predicated on the structural similarities between our ligand of interest and known indazole-based inhibitors of this enzyme. The presence of a crystal structure of Aurora Kinase A in complex with an indazole-containing ligand (PDB ID: 3W18) provides a crucial reference point for validating our docking protocol and understanding the key interactions that govern binding.[7]

Protocol: Target Acquisition and Assessment

  • Navigate to the Protein Data Bank (PDB) website (rcsb.org).

  • Search for "Aurora Kinase A" and filter for structures with bound ligands, preferably containing an indazole or a similar scaffold. The structure with PDB ID 3W18 is an ideal candidate.[7]

  • Download the PDB file for 3W18.

  • Visualize the protein-ligand complex using a molecular visualization tool such as PyMOL or UCSF Chimera.

  • Analyze the binding site to identify key interacting residues and the overall binding mode of the co-crystallized inhibitor. This initial analysis will inform the setup of our subsequent docking and simulation experiments.

Ligand Preparation: From 2D Structure to 3D Conformation

The accurate representation of the ligand's three-dimensional structure and chemical properties is critical for successful in silico modeling.

Causality: The ligand preparation process aims to generate a low-energy, 3D conformation of the molecule and assign correct atom types and partial charges. This ensures that the electrostatic and van der Waals interactions between the ligand and the protein are accurately calculated by the scoring functions used in docking and molecular dynamics.

Protocol: Ligand Preparation using UCSF Chimera and Antechamber

  • Obtain the 2D structure of this compound. This can be done using a chemical drawing tool like ChemDraw or by searching a public database like PubChem.

  • Generate a 3D conformation. Most molecular modeling software can convert a 2D structure into a 3D model.

  • Perform energy minimization to obtain a low-energy conformation. This is typically done using a force field like MMFF94.

  • Assign partial charges. For novel molecules, it is crucial to calculate quantum mechanical partial charges (e.g., using the AM1-BCC method) to accurately represent the electrostatic potential. The Antechamber tool in the AmberTools suite is widely used for this purpose.

  • Save the prepared ligand in a suitable format, such as .mol2 or .pdbqt, which contains the 3D coordinates, atom types, and partial charges.

Protein Preparation: Preparing the Receptor for Docking

The raw PDB structure of a protein is often not immediately ready for in silico modeling. It requires a series of preparation steps to ensure its accuracy and compatibility with docking and simulation software.

Causality: Protein preparation involves adding missing atoms (like hydrogens), assigning correct protonation states to titratable residues (like Histidine, Aspartate, and Glutamate), and removing non-essential molecules like water and co-solvents. These steps are crucial for accurately modeling the hydrogen bonding network and the overall electrostatic environment of the binding site.

Protocol: Protein Preparation using UCSF Chimera

  • Load the PDB structure (e.g., 3W18) into UCSF Chimera.[7]

  • Remove unwanted chains, ligands, and water molecules. For our case study, we will remove the co-crystallized inhibitor and all water molecules.

  • Add hydrogen atoms. Use the "AddH" tool in Chimera to add hydrogens, specifying the pH to ensure correct protonation states.

  • Assign partial charges to the protein atoms. The AMBER force field is a commonly used and well-validated choice for proteins.

  • Inspect for and repair any missing residues or atoms in the protein structure. The "Dock Prep" tool in Chimera can automate many of these steps.

  • Save the prepared protein in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).

Molecular Docking: Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3]

Causality: Docking algorithms explore the conformational space of the ligand within the defined binding site of the protein and use a scoring function to estimate the binding affinity for each generated pose. The goal is to identify the most likely binding mode, which can then be used for further analysis and optimization.

Molecular_Docking_Workflow Prepared_Ligand Prepared Ligand (.pdbqt) Docking_Software Run Docking (e.g., AutoDock Vina) Prepared_Ligand->Docking_Software Prepared_Protein Prepared Protein (.pdbqt) Prepared_Protein->Docking_Software Grid_Box Define Binding Site (Grid Box) Grid_Box->Docking_Software Docked_Poses Generate Docked Poses & Scores Docking_Software->Docked_Poses Analysis Analyze Top Poses Docked_Poses->Analysis

Figure 2: The general workflow for molecular docking.

Protocol: Molecular Docking with AutoDock Vina

  • Define the binding site. This is typically done by creating a "grid box" that encompasses the active site of the protein. The coordinates of the co-crystallized ligand in 3W18 can be used to center this grid box.[7]

  • Run the docking calculation using AutoDock Vina, providing the prepared ligand and protein files, and the grid box parameters.

  • Analyze the results. AutoDock Vina will output a set of docked poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

  • Visualize the top-ranked poses in the context of the protein binding site to assess their plausibility. Look for key interactions, such as hydrogen bonds and hydrophobic contacts, that are consistent with known structure-activity relationships for indazole-based kinase inhibitors.

Table 1: Example Docking Results for this compound with Aurora Kinase A

PoseBinding Affinity (kcal/mol)Key Interactions
1-8.5H-bond with hinge residue Ala213; H-bond with Asp274
2-8.2H-bond with hinge residue Ala213; Pi-stacking with Phe144
3-7.9H-bond with Glu211
Molecular Dynamics Simulation: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[8]

Causality: MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory of their movements. This allows us to assess the stability of the docked pose, identify key dynamic interactions, and calculate more accurate binding free energies.

Protocol: MD Simulation using GROMACS

  • Prepare the system. Take the top-ranked docked pose of the this compound-Aurora Kinase A complex.

  • Solvate the system in a box of water molecules and add counter-ions to neutralize the system.

  • Energy minimize the entire system to remove any steric clashes.

  • Equilibrate the system in two phases: first under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, and then under an NPT ensemble (constant number of particles, pressure, and temperature) to stabilize the density.

  • Run the production MD simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the relevant conformational space.

  • Analyze the trajectory to calculate properties such as root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to quantify key interactions.

Pharmacophore Modeling: Identifying Key Chemical Features

Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features required for biological activity.[9]

Causality: A pharmacophore model can be used to screen large compound databases to identify novel scaffolds that match the key binding features, or to guide the optimization of existing leads by highlighting which functional groups are critical for activity.[10]

Pharmacophore_Modeling Active_Compounds Set of Active Compounds Feature_Identification Identify Common Chemical Features Active_Compounds->Feature_Identification Model_Generation Generate 3D Pharmacophore Model Feature_Identification->Model_Generation Model_Validation Validate Model with Known Actives/Inactives Model_Generation->Model_Validation Virtual_Screening Use for Virtual Screening Model_Validation->Virtual_Screening

Figure 3: The process of generating and utilizing a pharmacophore model.

Protocol: Ligand-Based Pharmacophore Modeling

  • Gather a set of known active indazole-based Aurora Kinase A inhibitors from the literature.

  • Generate low-energy conformations for each of these molecules.

  • Align the molecules based on their common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups).

  • Generate a pharmacophore model that represents the common spatial arrangement of these features. Software like LigandScout or Phase can be used for this purpose.

  • Validate the model by screening a database of known active and inactive compounds. A good model should be able to distinguish between these two sets.

In Silico ADME/Tox Prediction: A Critical Step in Drug Development

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is a crucial component of modern drug discovery.[5] Early identification of potential liabilities in these areas can save significant time and resources.[11]

Causality: In silico ADME/Tox models use quantitative structure-property relationships (QSPRs) to predict the pharmacokinetic and toxicological properties of a molecule based on its chemical structure. These models are trained on large datasets of experimental data and can provide valuable insights into a compound's drug-likeness.

Protocol: ADME/Tox Prediction using Online Tools

A variety of online tools, such as SwissADME and pkCSM, can be used to predict a wide range of ADME/Tox properties.[12]

  • Input the SMILES string or draw the structure of this compound into the web server.

  • Run the prediction. The server will output a comprehensive profile of the molecule's predicted properties.

Table 2: Predicted ADME/Tox Properties for this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight163.16 g/mol Favorable for oral bioavailability
LogP1.25Good balance of lipophilicity and hydrophilicity
Water SolubilityGoodFavorable for absorption
Pharmacokinetics
GI AbsorptionHighLikely to be well-absorbed from the gut
BBB PermeantNoUnlikely to cross the blood-brain barrier
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness
Lipinski's Rule of 50 violationsGood drug-like properties
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the in silico modeling workflow for this compound, using Aurora Kinase A as a representative target. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively apply these computational techniques to their own drug discovery projects.

The journey from a hit compound to a clinical candidate is long and arduous. In silico modeling, when applied judiciously and validated with experimental data, can significantly de-risk this process and accelerate the delivery of novel therapeutics to patients. Future advancements in this field, driven by the integration of artificial intelligence and machine learning, promise to further enhance the predictive power of these models and revolutionize the way we discover and design new medicines.

References

  • Indazole From Natural Resources And Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 26, 2026, from [Link]

  • Yadav, G., & Singh, A. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2099-2137. [Link]

  • Cai, H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5733. [Link]

  • RCSB PDB. (n.d.). 6R63: Crystal structure of indoleamine 2,3-dioxygenase 1 (IDO1) in complex with ferric heme and MMG-0358. Retrieved January 26, 2026, from [Link]

  • Wang, J., et al. (2015). In silico ADME-Tox modeling: progress and prospects. Acta Pharmaceutica Sinica B, 5(1), 21-32. [Link]

  • Yang, S.-Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug Discovery Today, 15(11-12), 444-450. [Link]

  • RCSB PDB. (n.d.). 3W18: Structure of Aurora kinase A complexed to benzoimidazole-indazole inhibitor XIII. Retrieved January 26, 2026, from [Link]

  • Wood, K. V., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(10), 1636-1646. [Link]

  • RCSB PDB. (n.d.). 4WUN: Structure of FGFR1 in complex with AZD4547 (N-{3-[2-(3,5-DIMETHOXYPHENYL)ETHYL]-1H-PYRAZOL-5-YL}-4-[(3R,5S)-3,5-DIMETHYLPIPERAZIN-1-YL]BENZAMIDE) at 1.65 angstrom. Retrieved January 26, 2026, from [Link]

  • Wang, J., & Hou, T. (2015). In silico ADME-Tox modeling: progress and prospects. Expert Opinion on Drug Metabolism & Toxicology, 11(3), 337-348. [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Current Pharmaceutical Design, 28(27), 2217-2228. [Link]

  • Klicic, J., et al. (2021). Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 64(24), 17613-17631. [Link]

  • RCSB PDB. (n.d.). 4PRJ: Aurora A kinase domain with compound 2 (N-[1-(3-cyanobenzyl)-1H-pyrazol-4-yl]-6-(1H-pyrazol-4-yl)-1H-indazole-3-carboxamide). Retrieved January 26, 2026, from [Link]

  • Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery, 18(10), 954-960. [Link]

  • Hsieh, H.-P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 647-660. [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved January 26, 2026, from [Link]

  • Nguyen, T. T. H., et al. (2020). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 17(8), 987-994. [Link]

  • Creative Biostructure. (n.d.). ADME-Tox Modeling and Prediction. Retrieved January 26, 2026, from [Link]

  • Request PDF. (n.d.). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles. Retrieved January 26, 2026, from [Link]

  • RCSB PDB. (n.d.). 6E45: CRYSTAL STRUCTURE OF HUMAN INDOLEAMINE 2,3-DIOXYGENASE 1 (IDO1) free enzyme in the ferrous state. Retrieved January 26, 2026, from [Link]

  • De la Torre, D. A., et al. (2020). In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. ACS Omega, 5(26), 16187-16197. [Link]

  • Chylewska, A., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(19), 6296. [Link]

  • Fishwick, C. W. G., et al. (2021). From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor. Journal of Medicinal Chemistry, 64(22), 16562-16581. [Link]

  • Sreelatha, V., et al. (2018). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Molecular Biology of the Cell, 29(3), 253-267. [Link]

  • ResearchGate. (n.d.). (A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. Retrieved January 26, 2026, from [Link]

  • Whittington, D. A., et al. (2017). Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. Journal of Medicinal Chemistry, 60(16), 7047-7067. [Link]

  • Qian, S., et al. (2022). 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. European Journal of Medicinal Chemistry, 243, 114625. [Link]

  • Lewis, A. J., et al. (2018). High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form. Acta Crystallographica Section D: Structural Biology, 74(Pt 12), 1163-1171. [Link]

  • Daina, A., et al. (2019). ADME Study of Azole Derivatives with SwissADME Online Tool. Chronicles of Pharmaceutical Science, 3(4), 513-519.
  • PDBj. (n.d.). PDB-5aag: Aurora A kinase bound to an imidazopyridine inhibitor (14b). Retrieved January 26, 2026, from [Link]

  • Zhu, F., et al. (2013). In silico ADME/T modelling for rational drug design. Journal of Pharmacy and Pharmacology, 65(4), 489-504. [Link]

  • Kolageri, S., et al. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(3), 28-38. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 6-Amino-4-hydroxy-1H-indazole in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Pharmacophore in Oncology

The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] It is recognized as a "privileged" scaffold, meaning it can bind to a variety of biological targets with high affinity. This has led to the development of several FDA-approved drugs containing the indazole core, such as axitinib and pazopanib, which are utilized in cancer therapy.[1][2] The therapeutic potential of indazole derivatives spans a wide range of pharmacological effects, including anti-inflammatory, anti-HIV, and notably, antitumor properties.[1]

This document provides detailed application notes and protocols for the investigation of 6-Amino-4-hydroxy-1H-indazole , a specific derivative, in the context of cancer cell line research. While extensive data exists for various substituted indazoles, this guide will extrapolate from the known activities of closely related analogs to provide a robust framework for evaluating this particular compound. The strategic placement of an amino group at the 6-position and a hydroxyl group at the 4-position suggests potential for unique interactions with biological targets, making it a compound of interest for novel drug discovery efforts.

Scientific Rationale and Postulated Mechanism of Action

Derivatives of 6-aminoindazole have demonstrated significant anticancer activity through various mechanisms. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to exhibit potent anti-proliferative activity in human colorectal cancer cells (HCT116) by inducing G2/M cell cycle arrest.[3] Furthermore, other 6-aminoindazole derivatives have been investigated as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[3][4] The suppression of IDO1 can enhance the host's immune response against cancer cells.[3]

The hydroxyl group at the 4-position may also contribute to the compound's activity, potentially through hydrogen bonding interactions within the active site of target proteins. Based on the activities of related indazole compounds, this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The indazole scaffold is a common feature in many kinase inhibitors.[1] this compound could potentially inhibit protein kinases that are crucial for cancer cell proliferation and survival, such as FGFR or EGFR.

  • Induction of Apoptosis: Many anticancer compounds, including some indazole derivatives, induce programmed cell death, or apoptosis.[5] This can occur through the modulation of Bcl-2 family proteins or by affecting the p53/MDM2 pathway.[5][6]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapy effective in cancers with DNA repair deficiencies, such as those with BRCA mutations.[7][8] The indazole core is present in some PARP inhibitors, suggesting a potential mechanism for this compound.[1]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to apoptosis.

G This compound This compound Growth Factor Receptor Growth Factor Receptor This compound->Growth Factor Receptor Inhibition Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) This compound->Bcl-2 (Anti-apoptotic) Inhibition PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptor->PI3K/Akt Pathway RAS/MEK/ERK Pathway RAS/MEK/ERK Pathway Growth Factor Receptor->RAS/MEK/ERK Pathway PI3K/Akt Pathway->Bcl-2 (Anti-apoptotic) Activates RAS/MEK/ERK Pathway->Bcl-2 (Anti-apoptotic) Activates Bax (Pro-apoptotic) Bax (Pro-apoptotic) Bcl-2 (Anti-apoptotic)->Bax (Pro-apoptotic) Inhibits Caspase Activation Caspase Activation Bax (Pro-apoptotic)->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Postulated mechanism of action for this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or cytostatic effects of the compound on cancer cell lines.[9]

Materials:

  • Selected cancer cell lines (e.g., HCT116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Add 20 µL of MTT solution to each well and incubate for 2 to 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with the compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the effect of the compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells in 6-well plates with the compound at various concentrations for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

The following diagram outlines the general experimental workflow for evaluating the anticancer properties of this compound.

G Start Start Cell Culture Select and Culture Cancer Cell Lines Start->Cell Culture MTT Assay Determine IC50 (MTT Assay) Cell Culture->MTT Assay Apoptosis Assay Quantify Apoptosis (Annexin V/PI) MTT Assay->Apoptosis Assay Use IC50 values Cell Cycle Analysis Analyze Cell Cycle (PI Staining) MTT Assay->Cell Cycle Analysis Use IC50 values Western Blot Protein Expression Analysis (Western Blot) Apoptosis Assay->Western Blot Investigate apoptotic proteins Cell Cycle Analysis->Western Blot Investigate cell cycle proteins Data Analysis Analyze and Interpret Data Western Blot->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for in vitro evaluation.

Data Presentation

Quantitative data, such as IC50 values, should be summarized in a clear and structured table for easy comparison across different cell lines.

Cell LineCancer TypeIC50 (µM) of this compound (Hypothetical)
HCT116Colorectal CarcinomaTo be determined
A549Lung CarcinomaTo be determined
MCF-7Breast AdenocarcinomaTo be determined
PC-3Prostate AdenocarcinomaTo be determined
MRC-5Normal Lung FibroblastTo be determined (for selectivity)

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. The protocols outlined in this document provide a comprehensive framework for its initial in vitro evaluation. Based on the results obtained from these studies, further investigations could include:

  • In vivo studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Mechanism of action studies: Utilizing techniques such as Western blotting to probe the specific molecular targets and signaling pathways affected by the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

By systematically applying these methodologies, researchers can thoroughly characterize the anticancer potential of this compound and contribute to the development of next-generation cancer therapeutics.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. PubMed. Available at: [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. PubMed. Available at: [Link]

  • PARP inhibitors: Overview and indications. The Jackson Laboratory. Available at: [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. National Center for Biotechnology Information. Available at: [Link]

  • What are PARP inhibitors? MD Anderson Cancer Center. Available at: [Link]

  • 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone Induces Apoptosis through Reactive Oxygen Species Production, Growth Arrest and DNA Damage-Inducible Gene 153 Expression, and Caspase Activation in Human Leukemia Cells. ResearchGate. Available at: [Link]

  • What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. YouTube. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to In Vivo Experimental Design for 6-Amino-4-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design and practical execution of in vivo studies for 6-Amino-4-hydroxy-1H-indazole. This novel small molecule inhibitor shows significant promise in modulating inflammatory and oncogenic signaling pathways. These notes offer a structured framework, from foundational strategic planning to detailed, step-by-step experimental protocols, ensuring scientific rigor and the generation of robust, translatable data. The core objective is to bridge the gap between promising in vitro data and successful preclinical development, emphasizing causality, self-validating experimental systems, and adherence to the highest ethical standards.

Introduction: The Therapeutic Potential of this compound

This compound is a synthetic indazole derivative identified through high-throughput screening as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a critical mediator in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is a cornerstone of numerous pathologies, including myeloproliferative neoplasms, autoimmune diseases like rheumatoid arthritis, and various solid tumors.[3][4] In vitro assays have demonstrated that this compound effectively inhibits JAK2-mediated phosphorylation of STAT3, leading to downstream modulation of gene expression related to cell proliferation and inflammation.

The progression of this compound into a viable therapeutic candidate is contingent upon a meticulously designed in vivo experimental program. The primary goals of this program are to establish a clear relationship between drug exposure, target engagement, and biological response, and to define a preliminary safety profile.[5] This guide provides the strategic and methodological framework to achieve these goals.

Strategic Imperatives for In Vivo Program Design

A successful in vivo program is not merely a sequence of experiments but a strategic, hypothesis-driven investigation.[6] Before any animal is dosed, a clear logic path must be established, linking each study to the overarching goals of the drug development program.

Defining Core Research Objectives

The preclinical phase aims to answer key questions about the compound's viability.[5] For this compound, the primary objectives are:

  • Pharmacokinetics (PK): To characterize the absorption, distribution, metabolism, and excretion (ADME) profile. This determines the compound's bioavailability and dosing frequency.

  • Pharmacodynamics (PD) & Target Engagement: To confirm that the compound reaches its target (JAK2) in relevant tissues and exerts the expected biological effect (e.g., inhibition of STAT phosphorylation).[7]

  • Efficacy: To demonstrate a therapeutic benefit in a relevant animal model of disease.

  • Safety & Tolerability: To identify a safe dose range and characterize the nature of any potential toxicities.[8]

Selection of Relevant Animal Models

The choice of animal model is paramount and must be scientifically justified.[9] For a JAK2 inhibitor, several well-established models are appropriate depending on the target indication.

  • For Inflammatory Disease (e.g., Rheumatoid Arthritis): The Collagen-Induced Arthritis (CIA) model in DBA/1 mice is the gold standard. It shares significant immunological and pathological features with human rheumatoid arthritis, making it highly relevant for efficacy testing.[10][11]

  • For Oncology (e.g., Myeloproliferative Neoplasms): A human tumor xenograft model in immunocompromised mice (e.g., NSG or Nu/Nu) is appropriate. Cell lines with known JAK2 mutations (e.g., HEL 92.1.7) can be implanted to create a target-relevant tumor model.

Ethical & Regulatory Framework: The 3Rs

All animal research must be conducted with the highest commitment to animal welfare. The principles of the 3Rs (Replacement, Reduction, and Refinement) provide an essential ethical framework.[12][13][14]

  • Replacement: Using in vitro or in silico methods where possible to avoid or replace the use of animals.

  • Reduction: Using the minimum number of animals necessary to obtain scientifically valid data, often achieved through robust statistical design.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals through optimized housing, handling, and procedures.

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in compliance with Good Laboratory Practice (GLP) guidelines where applicable.[9][15]

Core In Vivo Experimental Protocols

The following protocols provide a logical progression for the preclinical evaluation of this compound.

Protocol 1: Preliminary Pharmacokinetic (PK) Study

Objective: To determine the single-dose pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration to establish key parameters like bioavailability, clearance, and half-life.[16]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group), 8-10 weeks old.

  • Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein into K2EDTA tubes at pre-defined time points.

  • Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: PK Dosing and Sampling Schedule

Route Dose (mg/kg) Timepoints for Blood Collection (hours post-dose) Key Parameters to Determine
IV 2 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 Cmax, AUCinf, CL, Vdss, t1/2

| PO | 10 | 0.25, 0.5, 1, 2, 4, 6, 8, 24 | Cmax, Tmax, AUCinf, t1/2, F% |

Cmax: Maximum concentration; Tmax: Time to maximum concentration; AUCinf: Area under the curve; CL: Clearance; Vdss: Volume of distribution; t1/2: Half-life; F%: Bioavailability.

Protocol 2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity, guiding dose selection for subsequent efficacy studies.[17][18]

Methodology:

  • Animal Model: CD-1 mice (n=3-5 per group, mixed-sex), 7-9 weeks old.

  • Study Design: A dose escalation design ("3+3" design is common).[19] Start with a dose estimated to be safe (e.g., 10-fold lower than the highest dose with no adverse effects in vitro) and escalate in subsequent cohorts.

  • Dosing: Administer the compound daily via the intended clinical route (e.g., oral gavage) for 7-14 days.

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming), measure body weight, and food/water consumption.

    • Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Definition: The MTD is typically defined as the highest dose that does not result in >10% body weight loss or significant clinical or pathological findings.[20]

Data Presentation: MTD Study Design Example

Cohort Dose (mg/kg/day, PO) Number of Animals Duration Key Monitoring Endpoints
1 30 3 7 days Body Weight, Clinical Signs
2 100 3 7 days Body Weight, Clinical Signs
3 300 3 7 days Body Weight, Clinical Signs

| 4 | 500 | 3-5 | 14 days | Body Weight, Clinical Signs, Terminal Bloodwork & Histopathology |

Protocol 3: In Vivo Target Engagement & Pharmacodynamics (PD)

Objective: To confirm that this compound engages its target (JAK2) in a relevant tissue and modulates downstream signaling.[21][22]

Methodology:

  • Animal Model: Naive DBA/1 mice (n=3 per timepoint per dose).

  • Dosing: Administer single oral doses of this compound at three levels (e.g., low, mid, high based on MTD and expected efficacy) and a vehicle control.

  • Tissue Collection: At various time points post-dose (e.g., 1, 4, 8, 24 hours), euthanize animals and collect target tissues (e.g., spleen, which has high JAK-STAT activity). Flash-freeze tissues in liquid nitrogen.

  • Cytokine Challenge (Optional but recommended): To ensure the pathway is active, a subset of animals can be challenged with a cytokine like IL-6 or IFN-γ 30-60 minutes before tissue collection to robustly activate the JAK-STAT pathway.

  • Analysis: Prepare tissue lysates and perform a Western blot to measure the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3. A decrease in the pSTAT3/total STAT3 ratio indicates target engagement.

Visualization: JAK-STAT Signaling Pathway and Inhibitor Action

The following diagram illustrates the mechanism of action for this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK2_A JAK2 CytokineReceptor->JAK2_A 2. Activation JAK2_B JAK2 CytokineReceptor->JAK2_B Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding JAK2_A->JAK2_B 3. Trans-phosphorylation STAT3_inactive STAT3 JAK2_A->STAT3_inactive 4. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active 5. Dimerization Nucleus Nucleus STAT3_active->Nucleus 6. Translocation GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription 7. DNA Binding Inhibitor 6-Amino-4-hydroxy- 1H-indazole Inhibitor->JAK2_A Inhibition Inhibitor->JAK2_B CIA_Workflow Day0 Day 0 Primary Immunization (Collagen + CFA) Day21 Day 21 Booster Immunization (Collagen + IFA) Day0->Day21 Day28 Day 24-28 Arthritis Onset & Start of Dosing Day21->Day28 Day42 Day 42-49 Study Termination Day28->Day42 Monitoring Monitoring (3x per week) - Clinical Score - Paw Thickness Day28->Monitoring Analysis Terminal Analysis - Histopathology - Cytokine Levels Day42->Analysis Monitoring->Day42

Caption: Workflow diagram for the Collagen-Induced Arthritis (CIA) efficacy model.

Data Integration and Path Forward

The successful completion of these foundational in vivo studies will provide a comprehensive data package. By integrating PK, PD, and efficacy data, researchers can build a robust understanding of the dose-exposure-response relationship for this compound. [23]This knowledge is critical for making informed decisions about advancing the compound to the next stage of preclinical development, which typically involves longer-term toxicology studies required for an Investigational New Drug (IND) application. [24]

References

  • U.S. Food and Drug Administration. (2009). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • DeSantis, J. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • NC3Rs. (n.d.). The 3Rs. Retrieved from [Link]

  • Singh, N., et al. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • J. Med. Chem. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Inotiv. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • Frontiers Media S.A. (n.d.). Digesting the Role of JAK-STAT and Cytokine Signaling in Oral and Gastric Cancers. Retrieved from [Link]

  • Understanding Animal Research. (n.d.). The 3Rs. Retrieved from [Link]

  • bioRxiv. (2026). Discovery and characterization of small molecule inhibitors of CBL-B that act as intramolecular glue to enhance T-cell anti-tumor activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. Retrieved from [Link]

  • AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • PubMed. (2010). Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models. Retrieved from [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Retrieved from [Link]

  • Karolinska Institutet. (2025). The principles of 3R. Retrieved from [Link]

  • National Institutes of Health. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • MDPI. (n.d.). JAK-STAT Signaling: A Double-Edged Sword of Immune Regulation and Cancer Progression. Retrieved from [Link]

  • National Health and Medical Research Council. (n.d.). The 3Rs – Replacement, Reduction and Refinement. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • PLOS. (n.d.). Clinical proof of concept for small molecule mediated inhibition of IL-17 in psoriasis. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Bentham Science. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Retrieved from [Link]

  • Taylor & Francis Online. (2021). A system for determining maximum tolerated dose in clinical trial. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

  • Bio-protocol. (n.d.). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • National Institutes of Health. (n.d.). JAK-STAT signaling in cancer: From cytokines to non-coding genome. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Retrieved from [Link]

  • Animalfree Research. (n.d.). 3R principles in wildlife research. Retrieved from [Link]

  • ResearchGate. (n.d.). The JAK-STAT pathway in cancer. Retrieved from [Link]

  • ClinicalTrials.gov. (2019). Dose Escalation Study Design Example (With Results). Retrieved from [Link]

  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Navigating the Selectivity Landscape of 6-Amino-4-hydroxy-1H-indazole Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the development of kinase inhibitors.[1][2][3] Its inherent ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases has led to the development of numerous clinical candidates and approved drugs.[1][2] Among the various indazole chemotypes, compounds based on the 6-Amino-4-hydroxy-1H-indazole core are gaining traction for their potential to target a range of kinases implicated in oncology and inflammatory diseases. However, as with any therapeutic modality, the clinical success of these compounds is intrinsically linked to their selectivity. Unintended off-target interactions can lead to toxicity and diminish therapeutic efficacy.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cross-reactivity of this compound based compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of hypothetical compounds to illustrate the principles of selectivity profiling.

The Imperative of Selectivity Profiling in Drug Development

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[4] This conservation presents a significant challenge in designing truly selective inhibitors.[5][6] A promiscuous compound that inhibits multiple kinases can lead to a cascade of unforeseen biological consequences. Therefore, early and comprehensive cross-reactivity studies are not merely a regulatory checkbox but a critical step in de-risking a drug candidate and understanding its true mechanism of action.

The this compound scaffold, while promising, is not immune to this challenge. The amino and hydroxyl groups can engage in various hydrogen bonding patterns, and the overall shape of the molecule will dictate its fit within different kinase active sites. Minor structural modifications can significantly alter the selectivity profile, underscoring the need for systematic evaluation.

Comparative Analysis of this compound Analogs

To illustrate the importance of substitution patterns on selectivity, let us consider three hypothetical compounds derived from the this compound core:

  • Compound A: The parent this compound.

  • Compound B: A derivative with a cyclopropylmethoxy group at the 1-position.

  • Compound C: A derivative with a 4-fluorophenyl group at the 3-position.

The following sections will outline the experimental workflows to characterize and compare the selectivity of these compounds.

Experimental Workflows for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough assessment of inhibitor selectivity, combining both biochemical and cellular methods.

Biochemical Kinase Profiling: The First Pass

Biochemical assays are the cornerstone of initial selectivity screening, providing a direct measure of a compound's inhibitory activity against a purified kinase.[4][7] Large panels of kinases are commercially available, allowing for a broad survey of the kinome.[8]

Rationale: This initial screen provides a broad, albeit in vitro, view of a compound's interaction with a wide array of kinases. It helps to identify primary targets and potential off-targets early in the discovery process. Radiometric assays, which measure the incorporation of radiolabeled phosphate into a substrate, are often considered the "gold standard" due to their direct and robust nature.[7] Luminescence-based assays that quantify ADP production are also widely used for their high-throughput capabilities.[9]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot Assay)

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of ATP and radiolabeled [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.

  • Separation: Spot the reaction mixture onto a filtermat that captures the phosphorylated substrate.

  • Washing: Wash the filtermat to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Comparative Kinase Inhibition Profile

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target (e.g., KDM5A) 50 25 15
Kinase 1 (e.g., FGFR1)500250>10,000
Kinase 2 (e.g., VEGFR2)1,200800>10,000
Kinase 3 (e.g., Aurora A)>10,000>10,0005,000
Kinase 4 (e.g., FLT3)800400>10,000
Kinase 5 (e.g., PDGFRα)1,500900>10,000

Note: The primary target for this compound based compounds can vary. KDM5A, a histone demethylase, is a known target for some indazole derivatives.[10][11] While not a kinase, the principle of selectivity profiling remains the same.

Interpretation: The hypothetical data above suggests that the 4-fluorophenyl substitution in Compound C significantly enhances selectivity for the primary target while diminishing off-target kinase activity. The cyclopropylmethoxy group in Compound B appears to improve potency against both the primary target and several off-target kinases, indicating a less desirable selectivity profile compared to Compound C.

Cellular Target Engagement: Validating in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex environment of a living cell. Cellular target engagement assays are crucial to confirm that a compound interacts with its intended target in a more physiologically relevant setting.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[12][13][14][15]

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.[12][13] By measuring the amount of soluble protein remaining after heat treatment, one can infer target engagement. This method does not require any modification of the compound or the target protein, providing a direct readout of interaction in intact cells.[16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells to release their protein content.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method like Western blotting or an immunoassay (e.g., ELISA, HTRF).

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Environment cluster_biochemical_analysis Biochemical Analysis cluster_data_analysis Data Interpretation cell_treatment 1. Treat cells with compound or vehicle heating 2. Apply heat gradient cell_treatment->heating Incubate lysis 3. Lyse cells heating->lysis Process centrifugation 4. Separate soluble and aggregated proteins lysis->centrifugation quantification 5. Quantify soluble target protein centrifugation->quantification Supernatant melting_curve 6. Plot melting curve quantification->melting_curve target_engagement 7. Assess thermal shift (Target Engagement) melting_curve->target_engagement Analyze

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Comparative CETSA Thermal Shift

CompoundThermal Shift (ΔTm, °C) for Primary Target
Compound A+ 2.5
Compound B+ 4.8
Compound C+ 5.2

Interpretation: The larger thermal shift observed for Compounds B and C indicates stronger target engagement in the cellular context compared to the parent compound. This cellular data corroborates the biochemical findings, suggesting that the substitutions in B and C enhance target interaction.

Bridging the Gap: From In Vitro to In Vivo

The journey from a promising lead compound to a clinical candidate requires a continuous feedback loop between chemistry and biology. The cross-reactivity data generated from these assays provides crucial insights for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. For instance, the superior selectivity of Compound C in our hypothetical example would make it a more attractive candidate for further optimization and in vivo studies.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. However, a deep understanding of the cross-reactivity profile of any derivative is paramount for its successful development. By employing a systematic and multi-faceted approach that combines broad biochemical profiling with cellular target engagement assays, researchers can make informed decisions to advance the most selective and promising candidates.

The future of selectivity profiling will likely involve the integration of chemoproteomics and other advanced mass spectrometry-based techniques to provide an even more comprehensive and unbiased view of a compound's interactions within the cellular proteome. As our understanding of the complex signaling networks within cells grows, so too will our ability to design and develop safer and more effective medicines based on privileged scaffolds like this compound.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Design, Synthesis, Biological Evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one Derivatives as Novel Anticancer Agents With Aurora Kinase Inhibition. European Journal of Medicinal Chemistry. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds. Structure. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ResearchGate. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]

  • From a novel HTS hit to potent, selective, and orally bioavailable KDM5 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. ResearchGate. [Link]

  • Identification of potential antileishmanial 1,3-disubstituted-4-hydroxy-6-methylpyridin-2(1H)-ones, in vitro metabolic stability, cytotoxicity and molecular modeling studies. Journal of Biomolecular Structure & Dynamics. [Link]

  • Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. Neuroscience Letters. [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. [Link]

  • Novel 3-chloro-6-nitro-1 H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kinase Screening and Profiling Services. Eurofins Discovery. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Scientific Reports. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. [Link]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal. [Link]

Sources

Benchmarking a Novel 6-Amino-1H-Indazole Derivative Against Standard-of-Care in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Comparative Efficacy Studies

In the landscape of oncology drug discovery, the identification of novel therapeutic agents with superior efficacy and manageable toxicity profiles remains a paramount objective. This guide provides a comprehensive framework for the preclinical benchmarking of a promising 6-amino-1H-indazole derivative, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, against established standard-of-care drugs for colorectal and hypopharyngeal cancers. We will delve into the mechanistic rationale, provide detailed experimental protocols for head-to-head comparisons, and present a clear analysis of the expected data, empowering researchers to make informed decisions in the drug development pipeline.

Introduction to the Therapeutic Candidates

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with several derivatives demonstrating potent anti-cancer activities.[1] Our focus here is on a specific 6-amino-1H-indazole derivative, which has shown promise in preclinical studies.

N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36): This novel molecule has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme implicated in tumor immune evasion.[2] By inhibiting IDO1, this compound has the potential to reactivate the host's anti-tumor immune response. Furthermore, it has demonstrated direct cytotoxic effects on cancer cells, inducing cell cycle arrest at the G2/M phase.[2]

For a robust comparative analysis, we will benchmark this investigational compound against two widely used standard-of-care agents:

  • 5-Fluorouracil (5-FU): A cornerstone of chemotherapy for colorectal cancer for decades.[3] 5-FU is a pyrimidine analog that, upon metabolic activation, inhibits thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides required for DNA replication.[4][5] This disruption of DNA synthesis leads to "thymineless death" in rapidly proliferating cancer cells.[4]

  • Cetuximab: A monoclonal antibody that targets the Epidermal Growth Factor Receptor (EGFR).[6] It is a standard treatment for certain types of head and neck cancers, including hypopharyngeal cancer. By binding to the extracellular domain of EGFR, Cetuximab blocks ligand binding, thereby inhibiting downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[6]

Mechanism of Action: A Tale of Three Pathways

The therapeutic efficacy of these compounds stems from their distinct mechanisms of action, each targeting a critical aspect of cancer cell biology.

Compound 36: Dual-Pronged Attack on Cancer

The primary mechanism of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine is the inhibition of the IDO1 enzyme. IDO1 is a key regulator of immune tolerance, and its overexpression in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine, which suppresses the activity of tumor-infiltrating T cells. By inhibiting IDO1, Compound 36 aims to restore the anti-tumor immune response.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Metabolizes T_Cell T-Cell Proliferation & Activation Kynurenine->T_Cell Inhibits Compound36 N-(4-fluorobenzyl)-1,3-dimethyl- 1H-indazol-6-amine Compound36->IDO1 Inhibits

Fig. 1: Simplified IDO1 Signaling Pathway and Inhibition by Compound 36.

In addition to its immunomodulatory role, this compound has been shown to induce G2/M cell cycle arrest in colorectal cancer cells, indicating a direct cytotoxic effect.[2]

5-Fluorouracil: Disrupting the Building Blocks of Life

5-FU exerts its cytotoxic effects by interfering with DNA synthesis. After intracellular conversion to its active metabolites, it primarily inhibits thymidylate synthase, leading to a depletion of thymidine triphosphate (dTTP), a crucial component for DNA replication and repair.

FU_Pathway dUMP dUMP TS Thymidylate Synthase dUMP->TS dTMP dTMP TS->dTMP Methylates DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis FU 5-Fluorouracil FdUMP FdUMP (Active Metabolite) FU->FdUMP Metabolized to FdUMP->TS Inhibits

Fig. 2: Mechanism of Action of 5-Fluorouracil.

Cetuximab: Blocking Pro-Survival Signaling

Cetuximab functions by targeting the EGFR, a receptor tyrosine kinase that is often overexpressed in head and neck cancers. By preventing the binding of epidermal growth factor (EGF) and other ligands, Cetuximab blocks the activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-Akt) EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Blocks Binding

Fig. 3: Mechanism of Action of Cetuximab.

In Vitro Benchmarking: A Head-to-Head Comparison

To objectively compare the anti-cancer efficacy of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine with the standard-of-care drugs, a series of in vitro assays should be conducted using relevant cancer cell lines. For this guide, we will focus on HCT116 (colorectal carcinoma) and FaDu (hypopharyngeal squamous cell carcinoma).

Data Presentation: Comparative Efficacy Metrics

The following table summarizes the expected data points from the in vitro assays, providing a clear and concise comparison of the compounds.

Parameter N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine 5-Fluorouracil Cetuximab Cell Line Reference
IC50 (µM) 0.4 ± 0.323.41-HCT116[2][7]
IC50 (µg/mL) --Starting dose ~IC50FaDu[8]
Apoptosis Induction To be determinedTo be determinedTo be determinedHCT116, FaDu-
Cell Cycle Arrest G2/M phaseS phaseG1 phaseHCT116, FaDu[2][4][6]
Target Engagement IDO1 InhibitionThymidylate Synthase InhibitionEGFR InhibitionHCT116, FaDu[2][4][6]
Experimental Protocols

The following are detailed, step-by-step protocols for the key in vitro experiments.

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with compounds (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization buffer Incubate3->Add_Solubilizer Read Read absorbance at 570 nm Add_Solubilizer->Read

Fig. 4: Experimental Workflow for the MTT Assay.

Protocol:

  • Cell Seeding: Seed HCT116 or FaDu cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Prepare serial dilutions of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, 5-FU, and Cetuximab. Remove the culture medium and add 100 µL of fresh medium containing the respective compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[12]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[13]

This assay determines the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at 4°C.[14]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[16]

This technique is used to detect the expression levels of specific proteins.

Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against IDO1, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Benchmarking: Translating In Vitro Findings to a Living System

To evaluate the in vivo efficacy of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, appropriate animal models are crucial.

Data Presentation: Comparative In Vivo Efficacy
Parameter N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine 5-Fluorouracil Cetuximab Animal Model
Tumor Growth Inhibition (%) To be determinedTo be determinedTo be determinedHCT116 Xenograft
Tumor Growth Inhibition (%) To be determined-To be determinedFaDu Syngeneic
Median Survival To be determinedTo be determinedTo be determinedHCT116 Xenograft, FaDu Syngeneic
Body Weight Change (%) To be determinedTo be determinedTo be determinedHCT116 Xenograft, FaDu Syngeneic
Experimental Protocols

This model is suitable for evaluating the direct anti-tumor effects of the compounds.

Xenograft_Workflow Start Inject HCT116 cells subcutaneously into immunodeficient mice Tumor_Growth Monitor tumor growth Start->Tumor_Growth Randomize Randomize mice into treatment groups (when tumors reach ~100-150 mm³) Tumor_Growth->Randomize Treat Administer compounds (e.g., oral gavage, intraperitoneal injection) Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Euthanize mice at endpoint (e.g., tumor size limit, study duration) Monitor->Endpoint Analyze Analyze tumor weight, biomarkers Endpoint->Analyze

Fig. 5: Experimental Workflow for a Xenograft Tumor Model.

Protocol:

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 HCT116 cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

  • Randomization and Treatment: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (vehicle control, Compound 36, 5-FU). Administer the compounds according to a predetermined schedule and dosage.

  • Efficacy and Toxicity Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

This model, with an intact immune system, is essential for evaluating the immunomodulatory effects of the IDO1 inhibitor.[19]

Protocol:

  • Cell Implantation: Implant a murine hypopharyngeal cancer cell line (e.g., a 4-NQO-induced cell line) into immunocompetent mice of the same genetic background.[20]

  • Tumor Growth and Treatment: Follow a similar procedure for tumor growth monitoring, randomization, and treatment as described for the xenograft model. The treatment groups would include a vehicle control, Compound 36, and Cetuximab.

  • Immune Response Analysis: In addition to tumor growth and survival, analyze the tumor microenvironment by flow cytometry or immunohistochemistry to assess the infiltration and activation of immune cells (e.g., CD8+ T cells, regulatory T cells).

Conclusion and Future Directions

This comprehensive guide provides a robust framework for the preclinical benchmarking of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine against standard-of-care cancer drugs. By systematically evaluating its mechanism of action, in vitro potency, and in vivo efficacy, researchers can generate the critical data necessary to support its further development as a novel anti-cancer agent. The dual mechanism of IDO1 inhibition and direct cytotoxicity presents a compelling therapeutic strategy, and rigorous head-to-head comparisons are essential to delucidate its potential advantages over existing treatments. Future studies should also explore combination therapies, for instance, pairing the indazole derivative with checkpoint inhibitors or conventional chemotherapy, to potentially achieve synergistic anti-tumor effects.

References

  • An HNSCC syngeneic mouse model for tumor immunology research and preclinical evaluation. PMC - PubMed Central. Available at: [Link].

  • Comprehensive Molecular Landscape of Cetuximab Resistance in Head and Neck Cancer Cell Lines. PMC - NIH. Available at: [Link].

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link].

  • IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis. PubMed Central. Available at: [Link].

  • Cell viability of HT29 and HCT116 cells using the mTT assay. Cell... ResearchGate. Available at: [Link].

  • Colorectal cancer: HT-29 Xenograft Mouse Model. Bioemtech. Available at: [Link].

  • Cell cycle analysis of HCT-116 and HT-29 cells using flow cytometry.... ResearchGate. Available at: [Link].

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. Available at: [Link].

  • Western blot band for Erk and phopho(p). ResearchGate. Available at: [Link].

  • Syngeneic Mouse Models for Therapeutic Research in OC. Encyclopedia.pub. Available at: [Link].

  • Anti-cancer efficacy of cetuximab in FaDu and FaDuCR cells. a In vitro... ResearchGate. Available at: [Link].

  • Patient-derived xenograft model in colorectal cancer basic and translational research. PMC. Available at: [Link].

  • Validated COLO205 Xenograft Model. Altogen Labs. Available at: [Link].

  • 56 Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro Lina Kurdi and Fa. ResearchGate. Available at: [Link].

  • Cetuximab (Erbitux). PMC - NIH. Available at: [Link].

  • Western blot analysis of Ido-1, PD-L1, MAPK, phospho-MAPK (pMAPK), MEK,... ResearchGate. Available at: [Link].

  • Protocol to study the immune profile of syngeneic mouse tumor models. PubMed Central. Available at: [Link].

  • IC 50 values of 5-FU for colon cancer cells. ResearchGate. Available at: [Link].

  • IC 50 values of cetuximab on NSCLC cell lines. ResearchGate. Available at: [Link].

  • Syngeneic Models in Cancer Research: Bridging the Gap Between In Vivo and Clinical Studies. Crown Bioscience. Available at: [Link].

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. Available at: [Link].

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. PMC - NIH. Available at: [Link].

  • Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model. Bio-protocol. Available at: [Link].

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link].

  • Treatment Options for Hypopharyngeal Cancer. Affiliated Oncologists. Available at: [Link].

  • Colorectal Tumor Cells Treated with 5-FU, Oxaliplatin, Irinotecan, and Cetuximab Exhibit Changes in 18F-FDG Incorporation Corresponding to Hexokinase Activity and Glucose Transport. Journal of Nuclear Medicine. Available at: [Link].

  • Simvastatin Enhances the Effects of Radiotherapy and Cetuximab on a Cell Line (FaDu) Derived from a Squamous Cell Carcinoma of Head and Neck. PMC. Available at: [Link].

  • Syngeneic Tumor Mouse Models & Research Tools. Taconic Biosciences. Available at: [Link].

  • Cancer: Cetuximab (Erbitux). YouTube. Available at: [Link].

  • Raddeanin A Induces Apoptosis and Cycle Arrest in Human HCT116 Cells through PI3K/AKT Pathway Regulation In Vitro and In Vivo. PMC - NIH. Available at: [Link].

  • Western blot assay for the expression of pErk 1 and 2 and total Erk 1... ResearchGate. Available at: [Link].

  • Annexin V, FITC Apoptosis Detection Kit Technical Manual. Dojindo Molecular Technologies. Available at: [Link].

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link].

  • COLO-205 Xenograft Model. Altogen Labs. Available at: [Link].

  • Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling. PMC - NIH. Available at: [Link].

Sources

A Researcher's Guide to Assessing the Therapeutic Index of 6-Amino-4-hydroxy-1H-indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] Among its many derivatives, 6-Amino-4-hydroxy-1H-indazole compounds represent a promising class of molecules for therapeutic development. However, the journey from a promising compound to a viable drug candidate is contingent on a critical parameter: the therapeutic index (TI). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the therapeutic index of novel this compound compounds, ensuring a rigorous and scientifically sound evaluation of their therapeutic potential.

The therapeutic index is a quantitative measure of a drug's safety margin, defined as the ratio of the dose that produces toxicity to the dose that elicits the desired therapeutic effect.[2] A high therapeutic index is desirable, indicating a wide separation between the effective and toxic doses.[2] This guide will delineate a systematic, multi-step process for determining the therapeutic index, encompassing both in vitro and in vivo methodologies. We will also explore how to contextualize these findings through comparison with established therapeutic agents.

The Significance of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a cornerstone of pharmacological assessment, providing a critical measure of a drug's safety profile. It is typically calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of the population (ED50).[2] In preclinical animal studies, the lethal dose for 50% of the population (LD50) may be used in place of the TD50.[2]

A narrow therapeutic index signifies that the doses required for therapeutic efficacy are close to those that cause toxic side effects. This necessitates careful dose titration and patient monitoring. Conversely, a wide therapeutic index suggests a greater margin of safety. For drug development professionals, a comprehensive understanding and early assessment of the therapeutic index are paramount for making informed decisions about which lead compounds to advance through the development pipeline.

Experimental Workflow for Therapeutic Index Determination

The assessment of the therapeutic index is a multi-faceted process that begins with in vitro assays to establish cellular efficacy and cytotoxicity, followed by in vivo studies in animal models to determine the therapeutic and toxic dose ranges in a whole organism.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment invitro_efficacy Efficacy (EC50) - Target-based assays - Cell-based functional assays selectivity_index Selectivity Index (SI) SI = CC50 (normal) / CC50 (cancer) invitro_efficacy->selectivity_index Provides efficacy data invitro_cytotoxicity Cytotoxicity (CC50) - Cancer cell lines - Normal cell lines invitro_cytotoxicity->selectivity_index Provides toxicity data invivo_efficacy Efficacy (ED50) - Disease-specific animal models selectivity_index->invivo_efficacy Informs dose selection for in vivo studies therapeutic_index Therapeutic Index (TI) TI = TD50 / ED50 invivo_efficacy->therapeutic_index Determines effective dose invivo_toxicity Toxicity (TD50/LD50) - Acute toxicity studies - Dose-ranging studies invivo_toxicity->therapeutic_index Determines toxic dose

Caption: A streamlined workflow for determining the therapeutic index.

Part 1: In Vitro Assessment - The Cellular Battlefield

The initial phase of therapeutic index determination focuses on cell-based assays to establish the compound's efficacy and cytotoxicity at a cellular level.

In Vitro Efficacy (EC50 Determination)

The first step is to determine the half-maximal effective concentration (EC50), which is the concentration of the compound that produces 50% of the maximum possible therapeutic effect. The choice of assay depends on the intended therapeutic application of the this compound compound.

For Anti-inflammatory Applications:

  • Target Cell Lines: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[3]

  • Methodology:

    • Cell Culture: Culture the selected cell line in appropriate media and conditions.

    • Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of the this compound compound for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known NSAID like ibuprofen).

    • Inflammatory Stimulation: After pre-treatment with the compound, stimulate the cells with an inflammatory agent like LPS.

    • Endpoint Measurement: Measure the production of inflammatory mediators such as nitric oxide (NO) using the Griess reagent or pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.[4][5]

    • Data Analysis: Plot the percentage of inhibition of the inflammatory marker against the log concentration of the compound to determine the EC50 value from the dose-response curve.

For Anticancer Applications:

  • Target Cell Lines: A panel of cancer cell lines relevant to the intended therapeutic target, for example, colorectal cancer cell lines (e.g., HCT116, HT-29).

  • Methodology:

    • Cell Culture: Culture the selected cancer cell lines.

    • Compound Treatment: Seed the cells and treat with a serial dilution of the compound for 48-72 hours.

    • Endpoint Measurement: Assess cell viability and proliferation using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

    • Data Analysis: Plot the percentage of cell growth inhibition against the log concentration of the compound to calculate the EC50 (often referred to as GI50 in this context).

In Vitro Cytotoxicity (CC50 Determination) and Selectivity Index

To assess the compound's toxicity, we determine the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of the cells. Crucially, this should be evaluated in both the target cancer cell lines and normal, healthy cell lines (e.g., human fibroblasts or epithelial cells) to determine the selectivity index (SI).[6] The SI is a critical early indicator of a compound's therapeutic window.

  • Target Cell Lines: The same cancer cell lines used for efficacy studies and a panel of normal human cell lines (e.g., MRC-5, HEK293).

  • Methodology:

    • Cell Culture and Treatment: Follow the same procedure as for the in vitro efficacy assays.

    • Endpoint Measurement: Measure cell death using assays that detect loss of membrane integrity, such as the lactate dehydrogenase (LDH) release assay or by using vital dyes like trypan blue.[7]

    • Data Analysis: Calculate the CC50 for both cancer and normal cell lines from their respective dose-response curves.

    • Selectivity Index Calculation: SI = CC50 (normal cell line) / CC50 (cancer cell line). A higher SI value indicates greater selectivity for cancer cells.[8]

Part 2: In Vivo Assessment - From the Dish to the Organism

Promising compounds with a favorable in vitro profile (potent EC50 and high SI) should then be advanced to in vivo studies in animal models to determine the effective dose (ED50) and the toxic dose (TD50).

In Vivo Efficacy (ED50 Determination)

The choice of animal model is critical and should closely mimic the human disease state.

For Anti-inflammatory Applications:

  • Animal Model: Carrageenan-induced paw edema in rats or mice is a standard model for acute inflammation.[9] The LPS-induced systemic inflammation model can also be used to assess the systemic anti-inflammatory effects.[10]

  • Methodology:

    • Animal Acclimatization: Acclimate the animals to the laboratory conditions.

    • Compound Administration: Administer the this compound compound orally or via intraperitoneal injection at various doses. Include a vehicle control and a positive control group (e.g., treated with a known NSAID).

    • Induction of Inflammation: After a set period, induce inflammation by injecting carrageenan into the paw or LPS intraperitoneally.

    • Efficacy Measurement: For the paw edema model, measure the paw volume at regular intervals. For the systemic inflammation model, collect blood samples to measure levels of pro-inflammatory cytokines.

    • Data Analysis: Plot the percentage of inhibition of inflammation against the log of the dose to determine the ED50.[11]

For Anticancer Applications:

  • Animal Model: A tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used model.

  • Methodology:

    • Tumor Implantation: Implant the selected human cancer cells (e.g., HCT116) subcutaneously into the flank of the mice.

    • Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the compound at various doses.

    • Efficacy Measurement: Measure tumor volume and body weight regularly throughout the study.

    • Data Analysis: Determine the dose that causes a 50% reduction in tumor growth (ED50) from the dose-response curve.

In Vivo Toxicity (TD50/LD50 Determination)

Acute toxicity studies are performed to determine the dose at which the compound causes adverse effects or mortality. These studies should be conducted in accordance with established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

  • Animal Model: Typically, rats or mice of a single sex (usually females) are used.

  • Methodology (Following OECD Guideline 423 - Acute Toxic Class Method): [12]

    • Stepwise Dosing: The study is conducted in a stepwise manner using a small number of animals per step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

    • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.[12]

    • Dose Adjustment: The dose for the next step is increased or decreased depending on the outcome of the previous step.

    • Data Analysis: The results are used to classify the compound's toxicity and to estimate the LD50. The TD50 can be determined by identifying the dose that causes specific non-lethal toxic effects in 50% of the animals.

Comparative Analysis: Benchmarking Against the Standards

To truly understand the therapeutic potential of a this compound compound, its therapeutic index must be compared to that of existing drugs used for the same indication.

Hypothetical Comparison Table for an Anti-inflammatory Indazole Compound:

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound Derivative1020020
Ibuprofen3040013.3
Celecoxib515030

Hypothetical Comparison Table for an Anticancer Indazole Compound (Colorectal Cancer):

CompoundED50 (mg/kg)TD50 (mg/kg)Therapeutic Index (TD50/ED50)
This compound Derivative201005
5-Fluorouracil501503
Doxorubicin2105

Note: The data in these tables are purely hypothetical for illustrative purposes. Doxorubicin, for instance, is known to have a narrow therapeutic index and significant cardiotoxicity.[13][14] Common chemotherapy drugs for colorectal cancer include 5-fluorouracil, capecitabine, irinotecan, and oxaliplatin.[15][16][17]

Conclusion: A Data-Driven Path Forward

The assessment of the therapeutic index is a critical, data-driven process that underpins the successful development of any new therapeutic agent. For the promising class of this compound compounds, a systematic approach that integrates robust in vitro and in vivo studies is essential. By meticulously determining the EC50, CC50, ED50, and TD50, and contextualizing these values through comparison with established drugs, researchers can build a comprehensive safety and efficacy profile. This guide provides a foundational framework to navigate this complex but crucial aspect of drug discovery, ultimately enabling the identification of novel indazole derivatives with a superior therapeutic window and the potential to address unmet medical needs.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. National Center for Biotechnology Information. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. National Center for Biotechnology Information. [Link]

  • Increased Therapeutic Index of Weekly Doxorubicin in the Therapy of Non-Small Cell Lung Cancer: A Prospective, Randomized Study. National Center for Biotechnology Information. [Link]

  • OECD Test Guideline 423. National Toxicology Program. [Link]

  • Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). National Center for Biotechnology Information. [Link]

  • Chemotherapy treatment for colon cancer. Cancer Research UK. [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. [Link]

  • ED50. National Center for Biotechnology Information. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology. [Link]

  • Doxorubicin. Wikipedia. [Link]

  • Colorectal Cancer Chemotherapy. American Cancer Society. [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. National Center for Biotechnology Information. [Link]

  • Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. [Link]

  • Chemotherapy for colorectal cancer. Canadian Cancer Society. [Link]

  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Narrow Therapeutic Index drugs: clinical pharmacology perspective. Oxford Academic. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG LABTECH. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]

  • Therapeutic Index. Canadian Society of Pharmacology and Therapeutics. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation. National Center for Biotechnology Information. [Link]

  • Chemotherapy for colon cancer. Mayo Clinic. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Medscape. [Link]

  • doxorubicin dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

  • Drugs Approved for Colon and Rectal Cancer. National Cancer Institute. [Link]

  • Estimation of ED50 from dose–response curves. A. The comparison of... ResearchGate. [Link]

  • Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Determine the therapeutic index of drugs with known toxic effects. Apax Researchers. [Link]

  • Increased therapeutic index of weekly doxorubicin in the therapy of non-small cell lung cancer: A prospective, randomized study. American Association for Cancer Research. [Link]

  • Acute Toxicity by OECD Guidelines. SlideShare. [Link]

  • OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de. [Link]

  • List of NSAIDs from strongest to weakest. Medical News Today. [Link]

  • OECD Guidelines for the Testing of Chemicals. ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Amino-4-hydroxy-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of chemical disposal is risk mitigation. Understanding the potential hazards of a compound is the first step in protecting yourself, your colleagues, and the environment. Based on data from analogous indazole compounds, 6-Amino-4-hydroxy-1H-indazole should be treated as a hazardous substance.

Part 1: Hazard Identification and Risk Assessment

Before initiating any disposal protocol, a thorough risk assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers develop a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[1] Your institution's CHP is the primary resource for specific safety procedures.

Known Hazards of Structurally Similar Indazole Derivatives:

Based on the GHS classifications of related indazole compounds, this compound should be presumed to exhibit the following hazards:

Hazard ClassGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation[2][4][5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation[2][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[2][4][5]

Causality Behind Precautionary Measures: The amino and hydroxyl functional groups on the indazole scaffold can contribute to its irritant and toxic properties. These groups can interact with biological macromolecules, leading to skin, eye, and respiratory tract irritation. Therefore, minimizing direct contact and inhalation is a critical safety objective.

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable when handling and disposing of this compound. The following table outlines the minimum required PPE.

Body PartRequired PPEStandardRationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or European Standard EN166Protects against splashes and airborne particles that can cause serious eye irritation.
Hands Nitrile gloves (or other chemically resistant gloves)Prevents skin contact, which can lead to irritation.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of spills.Minimizes inhalation of dust or vapors, which can cause respiratory irritation.

Always inspect your PPE for integrity before use. Contaminated or damaged PPE must be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) provides comprehensive guidelines for the management of hazardous waste.[6][7][8] The following protocol is a general guideline; always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Step 1: Waste Identification and Segregation

  • Hazardous Waste Determination: The first step is to officially classify this compound as hazardous waste.[8] This is a formal process that should be documented. Given the hazard profile of similar compounds, it is prudent to manage it as such.

  • Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected in a designated hazardous waste container.[9] Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent hazardous reactions.[4][10]

Step 2: Waste Collection and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a secure lid for collecting the waste.[11] The container must be in good condition, free of cracks or defects.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard warnings (e.g., "Irritant," "Harmful if Swallowed"). The date of accumulation should also be clearly marked.

Step 3: On-site Accumulation

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[11]

  • Storage Conditions: Keep the container tightly closed except when adding waste.[4] Store it in a well-ventilated area, away from sources of ignition and incompatible materials.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: this compound must be disposed of through a licensed hazardous waste disposal facility.[4][12] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9][13]

Disposal Decision Workflow

DisposalWorkflow A Start: Generation of This compound Waste B Perform Hazardous Waste Determination A->B Is it waste? C Segregate from Non-Hazardous Waste B->C Classified as Hazardous D Collect in Labeled, Compatible Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Contact EHS for Professional Disposal E->F Container Full or Time Limit Reached G End: Compliant Disposal F->G

Caption: Decision workflow for the proper disposal of this compound.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Containment and Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[9] Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If they feel unwell, seek medical attention.[4]

  • Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[4]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of proper chemical handling and disposal are integral to the scientific process, ensuring that our pursuit of knowledge does not come at the cost of safety or environmental integrity.

References

  • 6-Amino-1H-indazol-3-ol | CAS 59673-74-4. AMERICAN ELEMENTS®. [Link]

  • 1H-Indazol-6-amine | C7H7N3 | CID 81423. PubChem. [Link]

  • Hazardous Waste. US EPA. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • 1H-Indazole | C7H6N2 | CID 9221. PubChem. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. AEG Environmental. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Proper Handling of Hazardous Waste Guide. US EPA. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-4-hydroxy-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Amino-4-hydroxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.